Hydroxyisoneocoprogen I

Description

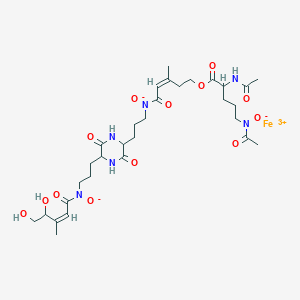

Structurally, it belongs to the hydroxamate class of siderophores, characterized by hydroxamic acid functional groups that bind Fe³⁺ ions with high affinity . These compounds are biosynthesized by fungi and bacteria under iron-limiting conditions to solubilize and transport environmental iron .

Properties

CAS No. |

135500-11-7 |

|---|---|

Molecular Formula |

C31H47FeN6O13 |

Molecular Weight |

767.6 g/mol |

IUPAC Name |

[(Z)-5-[3-[5-[3-[[(Z)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(oxido)amino]pentanoate;iron(3+) |

InChI |

InChI=1S/C31H47N6O13.Fe/c1-19(11-15-50-31(46)25(32-21(3)39)10-7-12-35(47)22(4)40)16-27(42)36(48)13-5-8-23-29(44)34-24(30(45)33-23)9-6-14-37(49)28(43)17-20(2)26(41)18-38;/h16-17,23-26,38,41H,5-15,18H2,1-4H3,(H,32,39)(H,33,45)(H,34,44);/q-3;+3/b19-16-,20-17-; |

InChI Key |

DMTDNUFPIYUNJY-CJEDLIRDSA-N |

SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)C(CO)O)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |

Isomeric SMILES |

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\C(CO)O)[O-])[O-])/CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)C(CO)O)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |

Synonyms |

Hydroxyisoneocoprogen I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences between Hydroxyisoneocoprogen I and related hydroxamate siderophores:

| Compound | Backbone Structure | Hydroxamate Groups | Iron-Binding Capacity (logβ)* | Biological Source |

|---|---|---|---|---|

| This compound | Cyclic hexapeptide | 3 | ~28.5 (estimated) | Aspergillus spp. |

| Coprogen | Linear trihydroxamate | 3 | 29.2 | Neurospora crassa |

| Neocoprogen | Cyclic hexapeptide | 3 | 28.9 | Penicillium spp. |

| Ferrichrome | Cyclic hexapeptide | 3 | 29.5 | Ustilago maydis |

*logβ: Stability constant for Fe³⁺ binding at pH 7.0. Values for analogs are derived from literature; this compound’s value is extrapolated .

Key Observations :

- This compound and neocoprogen share a cyclic hexapeptide backbone, distinguishing them from linear coprogen.

- Despite structural similarities, subtle variations in amino acid residues (e.g., hydroxylation patterns) influence iron-binding kinetics and bioavailability .

Comparison with Functionally Similar Compounds

Non-Hydroxamate Siderophores

| Compound | Class | Iron-Binding Moieties | Applications |

|---|---|---|---|

| Enterobactin | Catecholate | 3 catechol groups | Bacterial iron uptake |

| Pyoverdine | Mixed (peptide + hydroxamate) | Hydroxamate + catechol | Bioremediation, antibiotics |

| This compound | Hydroxamate | 3 hydroxamates | Therapeutic chelation |

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.